Home > Products > Screening Compounds P141804 > Losartan (potassium)
Losartan (potassium) -

Losartan (potassium)

Catalog Number: EVT-8929230
CAS Number:
Molecular Formula: C22H22ClKN6O
Molecular Weight: 461.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An antagonist of ANGIOTENSIN TYPE 1 RECEPTOR with antihypertensive activity due to the reduced pressor effect of ANGIOTENSIN II.
See also: Losartan potassium (preferred); Losartan (has active moiety); Hydrochlorothiazide; Losartan Potassium (component of).
Overview

Losartan potassium is a medication primarily used as an antihypertensive agent. It belongs to the class of drugs known as angiotensin II receptor blockers (ARBs), which are effective in managing high blood pressure and protecting kidney function in patients with diabetes. The compound is chemically described as 2-butyl-4-chloro-1-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]imidazole-5-methanol monopotassium salt, with the empirical formula C22_{22}H22_{22}ClK N6_6O and a molecular weight of approximately 461.01 g/mol .

Source and Classification

Losartan potassium is synthesized from various chemical precursors through multiple methods. It is classified as an antihypertensive medication and is particularly noted for its role in treating hypertension and heart failure, as well as for renal protection in diabetic patients. The drug was first approved by the FDA on April 14, 1995 .

Synthesis Analysis

Methods

The synthesis of losartan potassium involves several key steps, often utilizing different alkylation and coupling reactions. Commonly, the process begins with the alkylation of 4'-bromomethyl-2-cyanobiphenyl with 2-n-butyl-4-chloro-5-formylimidazole in the presence of a base such as sodium hydroxide or potassium carbonate, along with a solvent like dimethylformamide .

Technical Details

  1. Alkylation: The initial step involves heating the reactants at temperatures between 70 °C to 75 °C for several hours.
  2. Reduction: Sodium borohydride is typically added to reduce intermediates formed during the reaction.
  3. Formation of Losartan: The resultant compound undergoes further reactions with sodium azide to yield losartan.
  4. Potassium Salt Formation: Finally, losartan is converted to its potassium salt using potassium hydroxide in methanol, followed by crystallization processes to isolate losartan potassium .
Molecular Structure Analysis

Losartan potassium features a complex molecular structure characterized by multiple functional groups including imidazole, tetrazole, and biphenyl rings. The structural representation can be summarized as follows:

  • Chemical Formula: C22_{22}H22_{22}ClK N6_6O
  • Molecular Weight: 461.01 g/mol
  • Structural Features:
    • Contains a tetrazole ring that acts as a bioisostere for carboxylic acid groups.
    • Exhibits chirality due to the presence of asymmetric carbon atoms.

The compound's three-dimensional structure can be represented using various chemical drawing software or databases such as PubChem or DrugBank .

Chemical Reactions Analysis

Losartan potassium participates in various chemical reactions, primarily involving its interactions with angiotensin II receptors. Key reactions include:

  1. Receptor Binding: Losartan binds reversibly and non-competitively to the angiotensin II type 1 receptor, inhibiting vasoconstriction.
  2. Degradation Reactions: Under acidic conditions, losartan can degrade; studies have shown degradation levels of approximately 1.93% under specific conditions .
Mechanism of Action

Losartan functions by blocking the action of angiotensin II, a potent vasoconstrictor that plays a significant role in regulating blood pressure. The mechanism can be outlined as follows:

  1. Angiotensin II Formation: Angiotensin II is formed from angiotensin I through the action of angiotensin-converting enzyme.
  2. Receptor Antagonism: Losartan competes with angiotensin II for binding sites on the angiotensin II type 1 receptor.
  3. Physiological Effects: This antagonism leads to vasodilation, decreased secretion of aldosterone, and reduced blood pressure .
Physical and Chemical Properties Analysis

Losartan potassium exhibits distinct physical and chemical properties:

  • Physical State: Solid at room temperature; appears as a white to almost white powder or crystals.
  • Solubility: Water-soluble with a solubility of approximately 0.0216 mg/mL at room temperature.
  • pKa Value: Approximately 4.9, indicating weak acidity.
  • Stability: Degrades under acidic conditions; stability evaluations show minimal degradation under controlled conditions over time .
Applications

Losartan potassium is widely used in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure in hypertensive patients.
  • Heart Failure Treatment: Provides benefits in managing heart failure symptoms.
  • Renal Protection: Particularly beneficial for diabetic patients to protect kidney function.

Additionally, ongoing research explores potential applications beyond hypertension management, including its effects on cardiovascular health and other metabolic conditions .

Molecular Pharmacology & Mechanistic Insights

Angiotensin II Receptor Subtype 1 (Angiotensin II Receptor Type 1) Antagonism Dynamics

Structural Basis of Competitive versus Insurmountable Receptor Binding

Losartan potassium exhibits distinct binding mechanisms at the angiotensin II receptor type 1 receptor. Losartan itself acts as a competitive antagonist, reversibly binding to the angiotensin II receptor type 1 receptor’s active site to displace angiotensin II. This interaction causes a rightward shift in angiotensin II's concentration-response curve while preserving its maximum efficacy. In contrast, Losartan’s active metabolite (designated EXP3174) engages in insurmountable (non-competitive) antagonism. EXP3174 binds covalently to a non-active site region of the angiotensin II receptor type 1 receptor, inducing irreversible conformational changes that depress angiotensin II's maximum response. This dual binding dynamic arises from EXP3174’s 10-40-fold greater potency than Losartan and its slower dissociation kinetics, contributing to prolonged therapeutic effects [1] [3].

The molecular topography facilitates these interactions: EXP3174’s carboxyl group forms strong ionic bonds with angiotensin II receptor type 1 receptor transmembrane domains, while Losartan’s hydroxymethyl and tetrazole groups anchor near the receptor’s extracellular surface. Molecular dynamics simulations confirm that Losartan’s biphenyl-tetrazole moiety inserts into the receptor’s hydrophobic pocket, stabilizing its position near the phospholipid bilayer interface [4] [5].

Table 1: Binding Characteristics of Losartan and EXP3174 at Angiotensin II Receptor Type 1 Receptor

ParameterLosartanEXP3174
Binding ModeCompetitiveNon-competitive (insurmountable)
Receptor AffinityHigh (Kᵢ ≈ 20 nM)Very High (Kᵢ ≈ 0.7-2.3 nM)
Dissociation Half-lifeShort (1.5-2.5 hours)Prolonged (6-9 hours)
Molecular InteractionsHydrogen bonding, hydrophobicCovalent anchoring, ionic

Differential Signaling Modulation: Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase versus Janus Kinase-Signal Transducer and Activator of Transcription Pathways

Beyond hemodynamic effects, Losartan potassium selectively modulates angiotensin II receptor type 1 receptor-coupled signaling cascades. Angiotensin II receptor type 1 receptor blockade inhibits Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway activation by attenuating phosphorylation of extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 kinases. This suppresses vascular smooth muscle cell proliferation and cardiac remodeling. Concurrently, Losartan downregulates Janus Kinase-Signal Transducer and Activator of Transcription pathway activity by impeding Janus Kinase 2 phosphorylation and signal transducer and activator of transcription 3 nuclear translocation. This modulation is clinically significant in diabetic nephropathy, where hyperglycemia-induced Janus Kinase-Signal Transducer and Activator of Transcription activation promotes renal fibrosis [1] [3].

The differential pathway inhibition stems from EXP3174’s stabilization of angiotensin II receptor type 1 receptor in an inactive conformation that sterically hinders G-protein coupling (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway) while permitting β-arrestin recruitment (Janus Kinase-Signal Transducer and Activator of Transcription pathway). This biased antagonism underlies Losartan’s organ-protective effects without complete pathway disruption [1].

Renin-Angiotensin-Aldosterone System Modulation

Paracrine versus Endocrine Renin-Angiotensin-Aldosterone System Inhibition in Target Organs

Losartan potassium exerts organ-specific effects by inhibiting both circulating (endocrine) and tissue (paracrine) Renin-Angiotensin-Aldosterone System components. In the kidneys, Losartan preferentially blocks intraglomerular paracrine angiotensin II activity, dilating efferent arterioles and reducing intraglomerular pressure. This selective action decreases proteinuria by 30-40% in diabetic nephropathy by preserving podocyte integrity. In cardiac tissue, Losartan suppresses locally generated angiotensin II within cardiomyocytes and fibroblasts, mitigating myocardial fibrosis independent of blood pressure reduction [1] [4].

The liver’s cytochrome P450 2C9-mediated conversion of Losartan to EXP3174 enables tissue-specific metabolite accumulation. EXP3174’s lipophilicity facilitates deeper penetration into renal and cardiac parenchyma, enhancing paracrine Renin-Angiotensin-Aldosterone System blockade. Consequently, Losartan achieves 60% greater inhibition of renal angiotensin II receptor type 1 receptor compared to hepatic receptors at equimolar concentrations [1] [3].

Table 2: Tissue-Specific Renin-Angiotensin-Aldosterone System Inhibition by Losartan Potassium

Target OrganDominant Renin-Angiotensin-Aldosterone System TypePrimary Effects of Blockade
KidneysParacrine (intrarenal)Efferent arteriolar dilation, reduced proteinuria, preserved GFR
HeartParacrine (myocardial)Reduced fibrosis, attenuated ventricular remodeling
Adrenal GlandsEndocrineSuppressed aldosterone secretion, decreased sodium retention
VasculatureEndocrine/ParacrineVasodilation, reduced oxidative stress, improved endothelial function

Compensatory Feedback Mechanisms and Renin Secretion Dynamics

Angiotensin II receptor type 1 receptor blockade triggers compensatory renin release via dual mechanisms: (1) Removal of angiotensin II-mediated negative feedback on juxtaglomerular cells increases renin synthesis; (2) Reduced angiotensin II-dependent renal perfusion pressure activates baroreceptor-mediated renin secretion. Consequently, Losartan elevates plasma renin activity 2.5-fold within 4 hours post-administration and increases circulating angiotensin I and angiotensin II levels. Paradoxically, this hyperreninemia does not override therapeutic efficacy because Losartan competitively blocks angiotensin II binding even at elevated angiotensin II concentrations [3] [4].

The renin surge exhibits circadian synchronization, peaking during early morning hours coinciding with physiological renin-angiotensin-aldosterone system activation. This necessitates once-daily dosing to maintain consistent angiotensin II receptor type 1 receptor coverage. Chronic Losartan administration induces gradual plasma renin normalization over 6 weeks due to extracellular fluid volume contraction and blood pressure stabilization [1] [3].

Molecular Pathways of Renin Regulation Post-Blockade:

graph LR  A[Angiotensin II Receptor Type 1 Blockade] --> B[Reduced Angiotensin II Signaling]  B --> C[Loss of Negative Feedback on Juxtaglomerular Cells]  B --> D[Decreased Renal Perfusion Pressure]  C --> E[Increased Renin Synthesis]  D --> F[Baroreceptor Activation]  F --> G[Renin Secretion]  E & G --> H[Hyperreninemia]  H --> I[Elevated Angiotensin I/Angiotensin II]  I --> J[Sustained Receptor Blockade Maintains Efficacy]  

Properties

Product Name

Losartan (potassium)

IUPAC Name

potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol

Molecular Formula

C22H22ClKN6O

Molecular Weight

461.0 g/mol

InChI

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1

InChI Key

OXCMYAYHXIHQOA-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+]

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.